5-bromo-1-(prop-2-yn-1-yl)-1H-indole
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Overview
Description
5-bromo-1-(prop-2-yn-1-yl)-1H-indole is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various microbial strains, indicating potential antimicrobial activity .
Mode of Action
It’s worth noting that similar compounds have shown the ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions, contributing to their enhanced biocompatibility .
Pharmacokinetics
An adme analysis was performed on similar compounds, indicating that they possess a favorable profile and can be considered as patient compliant .
Result of Action
Similar compounds have shown moderate to excellent activity against various microbial strains .
Action Environment
It’s worth noting that the stability of similar compounds against metabolic degradation has been highlighted .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-(prop-2-yn-1-yl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromoindole and propargyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours.
Product Isolation: The product is then isolated by standard purification techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-(prop-2-yn-1-yl)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: The prop-2-yn-1-yl group can participate in coupling reactions such as Sonogashira coupling.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of copper iodide.
Major Products
Substitution: Formation of various substituted indoles.
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Coupling: Formation of coupled products with various functional groups.
Scientific Research Applications
5-bromo-1-(prop-2-yn-1-yl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-bromoindole: Lacks the prop-2-yn-1-yl group.
1-(prop-2-yn-1-yl)-1H-indole: Lacks the bromine atom.
5-chloro-1-(prop-2-yn-1-yl)-1H-indole: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
5-bromo-1-(prop-2-yn-1-yl)-1H-indole is unique due to the presence of both the bromine atom and the prop-2-yn-1-yl group, which can influence its reactivity and potential applications. This combination of functional groups allows for a diverse range of chemical reactions and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-bromo-1-prop-2-ynylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c1-2-6-13-7-5-9-8-10(12)3-4-11(9)13/h1,3-5,7-8H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUSQIJDBGUJIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CC2=C1C=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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